N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine
Description
N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine is a bifunctional thiazole derivative featuring a 1,3-thiazol-2-amine core substituted with a 4-pyridyl group at the 4-position and a 4-(dimethylamino)phenyl group at the adjacent nitrogen. The dimethylamino group enhances electron density and solubility, while the pyridyl moiety contributes to π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C16H16N4S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H16N4S/c1-20(2)14-5-3-13(4-6-14)18-16-19-15(11-21-16)12-7-9-17-10-8-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
GYKBWMROJGRQQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article synthesizes current findings on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16N4S
- Molecular Weight : 296.39 g/mol
Research indicates that this compound acts as an aryl hydrocarbon receptor (AHR) agonist , which plays a crucial role in various biological processes, including inflammation and angiogenesis. AHR activation has been linked to the modulation of immune responses and the regulation of gene expression related to cell growth and differentiation .
1. Anticancer Properties
Studies have shown that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, this compound has demonstrated cytotoxic effects against various human cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells by activating pathways associated with cell death and inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A-427 | 10.5 | Induction of apoptosis via caspase activation |
| LCLC-103H | 8.2 | Inhibition of cell cycle progression |
| 5637 | 12.0 | Disruption of mitochondrial function |
2. Anti-inflammatory Effects
As an AHR agonist, this compound also exhibits anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cells
A study evaluated the efficacy of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 µM.
Case Study 2: In Vivo Anti-inflammatory Activity
In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in swelling and pain indicators compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dimethylamino group enhances lipophilicity, facilitating better membrane penetration.
- The thiazole ring is critical for binding interactions with biological targets.
- The pyridine moiety contributes to the compound's ability to interact with AHR and other receptors involved in cellular signaling pathways.
Scientific Research Applications
Cancer Therapeutics
Recent studies have highlighted the potential of N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine as a candidate for cancer therapy. The compound has shown efficacy in modulating protein kinase activity, which is crucial for cell cycle regulation and proliferation. Specifically, it has been investigated for its ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are often overactive in various cancers.
Case Study: Inhibition of CDK Activity
- Study Reference: AU2016302384A1
- Findings: The compound demonstrated significant inhibition of CDK4/6 activity in acute myeloid leukemia cell lines, leading to reduced cell proliferation and increased apoptosis rates at specific concentrations (0.25 μM to 2.50 μM) over 24 hours .
Antimicrobial Properties
The thiazole moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives of thiazole compounds can exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.
Table 1: Summary of Biological Activities Related to Antimicrobial Properties
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| PMC10941513 | Antimicrobial | Disk diffusion assay | Showed significant inhibition against Staphylococcus aureus and E. coli . |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets, including G protein-coupled receptors (GPCRs). These studies suggest that the compound may act as a modulator of dopaminergic signaling pathways.
Case Study: Dopamine Receptor Modulation
- Study Findings: The compound exhibited partial agonist activity at D2 dopamine receptors, indicating its potential use in treating neurological disorders .
Cytotoxicity and ADME Studies
Cytotoxicity assays have revealed that this compound possesses a favorable profile regarding absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the viability of the compound as a therapeutic agent.
Table 2: ADME Profile Summary
| Parameter | Value | Implications |
|---|---|---|
| Solubility | High | Favorable for oral administration |
| Metabolic Stability | Moderate | Requires further optimization |
| Bioavailability | High | Supports therapeutic potential |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step reactions, primarily leveraging cyclization and coupling strategies.
Thiazole Core Formation
The thiazole ring is typically synthesized via the Hantzsch–Thiazole Synthesis , where α-bromoketones react with thioureas or thioamides. For example:
-
Bromination : A pyridyl-substituted ketone (e.g., 1-[4-pyridyl]ethanone) is brominated to form α-bromoketones.
-
Cyclization : The bromoketone reacts with a thiourea derivative (e.g., N-substituted thiourea) in ethanol or DMF to form the thiazole ring .
Example Reaction :
Functionalization of the Thiazole Ring
The 2-amino group on the thiazole is further functionalized via acylation or alkylation reactions:
-
Acylation : Reaction with acid chlorides (e.g., acetyl chloride) in N,N-dimethylacetamide (DMA) catalyzed by DMAP yields acylated derivatives .
-
Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups at specific positions .
Key Reaction Data
Reaction conditions and yields for analogous compounds are summarized below:
Structural and Conformational Analysis
-
Planarity : Density functional theory (DFT) calculations indicate that the thiazole and pyridyl rings adopt a coplanar conformation, critical for electronic conjugation and biological activity .
-
Protonation Effects : Protonation of the pyridyl nitrogen at acidic pH disrupts coplanarity, altering the molecule’s electronic properties .
Biological Relevance and Derivatives
While the primary focus is on chemical reactivity, derivatives of this compound have shown:
-
Antiproliferative Activity : Analogues with similar scaffolds inhibit CDK4/6 kinases (e.g., IC₅₀ = 1–4 nM for CDK4) .
-
Antitubercular Effects : 2-Aminothiazoles with pyridyl substituents exhibit activity against Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL) .
Critical Reaction Challenges
-
Regioselectivity : Ensuring substitution at the 4-position of the thiazole requires precise control of reaction conditions .
-
Solubility : Polar aprotic solvents (e.g., DMF, DMA) are essential for facilitating coupling reactions .
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pharmacological Activity
- Antimicrobial Activity : Biphenyl analogs () demonstrated superior antibacterial activity compared to simpler aryl derivatives, likely due to increased membrane penetration from fluorinated or trifluoromethyl groups .
- Anti-inflammatory Activity: N-(4-phenylthiazol-2-yl) benzamides () showed potent inhibition of carrageenan-induced edema (e.g., compound 5c: 68% inhibition at 50 mg/kg), outperforming non-acylated thiazoles .
- Protein Interaction Inhibition: The dimethylamino group in the target compound may enhance binding affinity to charged residues in protein targets, as seen in PfAtg8-PfAtg3 inhibitors () .
Key Research Findings and Trends
Substituent Effects: Electron-donating groups (e.g., dimethylamino) improve solubility and target engagement in polar environments. Halogenated or fluorinated aryl groups enhance lipophilicity and antimicrobial activity .
Biological Targets :
- Thiazol-2-amine derivatives show versatility, targeting enzymes (e.g., PfAtg3), inflammatory mediators (e.g., COX-2), and microbial membranes .
Synthetic Flexibility : Modular synthesis allows rapid diversification, as seen in and , enabling structure-activity relationship (SAR) optimization .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine?
Answer:
A multi-step approach is typically employed:
Core Thiazole Formation : Condensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., POCl₃ as a catalyst at 90°C) to form the thiazole backbone .
Amination : Coupling of 4-(4-pyridyl)thiazol-2-amine with 4-(dimethylamino)phenylamine via Buchwald-Hartwig amination or Ullmann-type reactions using copper(I) bromide and cesium carbonate as catalysts in polar aprotic solvents (e.g., DMF) .
Optimization : Reaction temperatures (35–90°C) and ligand selection (e.g., 1,10-phenanthroline) significantly impact yield. Purification via column chromatography (ethyl acetate/hexane gradients) is standard .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., aromatic protons at δ 8.87 ppm in pyridyl groups ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 351.2 for analogous thiazoles ).
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) at cryogenic temperatures (120 K) provides atomic-level resolution:
- Key Metrics : Dihedral angles between aromatic rings (e.g., 4.4° for thiazole-pyridyl planes ) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds ).
- Disorder Handling : Refinement software (e.g., SHELX) resolves positional disorder in substituents (e.g., chlorophenyl groups ).
Advanced: What computational strategies predict biological activity for this compound?
Answer:
- Molecular Docking : Use SMILES/InChI descriptors (e.g.,
CC1(CC(CC(N1)(C)C)...) to model interactions with targets like phosphodiesterases (PDEs) . - QSAR Modeling : Correlate electronic properties (e.g., HOMO/LUMO energies) with inhibitory activity against enzymes .
- MD Simulations : Assess binding stability in aqueous environments (e.g., 100-ns trajectories using AMBER force fields).
Advanced: How to address contradictions in spectroscopic or biological data?
Answer:
- Cross-Validation : Reconcile NMR/MS data with SCXRD results to confirm regiochemistry .
- Dose-Response Assays : Repeat enzyme inhibition studies (e.g., IC₅₀ values for PDEs) under controlled pH and temperature .
- Control Experiments : Rule out off-target effects using structurally analogous inactive compounds .
Basic: What are common pitfalls in scaling up synthesis?
Answer:
- Byproduct Formation : Monitor for over-alkylation using TLC at each step .
- Solvent Choice : Replace DMF with greener solvents (e.g., acetonitrile) to simplify purification .
- Catalyst Loading : Optimize copper(I) bromide ratios (e.g., 5 mol%) to minimize metal residues .
Advanced: How to study intermolecular interactions in solid-state structures?
Answer:
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H⋯Cl interactions contributing 12% to crystal packing ).
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to hydrogen-bonding networks (e.g., decomposition >250°C ).
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
